molecular formula C18H14ClN3O4S B11446056 (Z)-5-amino-1-((4-chlorophenyl)sulfonyl)-1H-pyrazol-3-yl 3-phenylacrylate

(Z)-5-amino-1-((4-chlorophenyl)sulfonyl)-1H-pyrazol-3-yl 3-phenylacrylate

Cat. No.: B11446056
M. Wt: 403.8 g/mol
InChI Key: REDUVYLEQNARMK-WDZFZDKYSA-N
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Description

5-AMINO-1-(4-CHLOROBENZENESULFONYL)-1H-PYRAZOL-3-YL (2Z)-3-PHENYLPROP-2-ENOATE is a complex organic compound that belongs to the class of pyrazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-1-(4-CHLOROBENZENESULFONYL)-1H-PYRAZOL-3-YL (2Z)-3-PHENYLPROP-2-ENOATE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the amino and sulfonyl groups. The final step involves the formation of the (2Z)-3-phenylprop-2-enoate moiety. Common reagents used in these reactions include acetyl acetone, acetic acid, and various sulfonyl chlorides .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems .

Chemical Reactions Analysis

Types of Reactions

5-AMINO-1-(4-CHLOROBENZENESULFONYL)-1H-PYRAZOL-3-YL (2Z)-3-PHENYLPROP-2-ENOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

5-AMINO-1-(4-CHLOROBENZENESULFONYL)-1H-PYRAZOL-3-YL (2Z)-3-PHENYLPROP-2-ENOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-AMINO-1-(4-CHLOROBENZENESULFONYL)-1H-PYRAZOL-3-YL (2Z)-3-PHENYLPROP-2-ENOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt cellular processes, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-AMINO-1-(4-CHLOROBENZENESULFONYL)-1H-PYRAZOL-3-YL (2Z)-3-PHENYLPROP-2-ENOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonyl and pyrazole moieties are particularly important for its anticancer properties .

Properties

Molecular Formula

C18H14ClN3O4S

Molecular Weight

403.8 g/mol

IUPAC Name

[5-amino-1-(4-chlorophenyl)sulfonylpyrazol-3-yl] (Z)-3-phenylprop-2-enoate

InChI

InChI=1S/C18H14ClN3O4S/c19-14-7-9-15(10-8-14)27(24,25)22-16(20)12-17(21-22)26-18(23)11-6-13-4-2-1-3-5-13/h1-12H,20H2/b11-6-

InChI Key

REDUVYLEQNARMK-WDZFZDKYSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C(=O)OC2=NN(C(=C2)N)S(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OC2=NN(C(=C2)N)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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